molecular formula C20H19N5O2S B298831 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile

2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile

Numéro de catalogue B298831
Poids moléculaire: 393.5 g/mol
Clé InChI: HGXKYDCRBDVJEW-WSDLNYQXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mécanisme D'action

2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of B cells. By inhibiting BTK, 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile blocks the activation of downstream signaling pathways, leading to the induction of apoptosis (programmed cell death) in cancer cells. Moreover, 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been shown to have immunomodulatory effects, enhancing the activity of immune cells such as T cells and natural killer cells, which can further contribute to the anti-tumor activity of the compound.
Biochemical and Physiological Effects
2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its anti-tumor and immunomodulatory effects, 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of chronic inflammatory diseases such as rheumatoid arthritis and lupus. Moreover, 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been shown to have a beneficial effect on bone metabolism, promoting the differentiation of osteoblasts (bone-forming cells) and inhibiting the formation of osteoclasts (bone-resorbing cells).

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile for lab experiments is its selectivity for BTK, which allows for the specific targeting of B cells and their downstream signaling pathways. Moreover, 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are several future directions for the development and application of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile. One of the main areas of focus is the clinical evaluation of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile in various types of cancer, including lymphoma, leukemia, and multiple myeloma. In addition, there is ongoing research on the combination of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile with other chemotherapy drugs, as well as with immunotherapy agents such as checkpoint inhibitors. Moreover, there is interest in exploring the potential of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and lupus, as well as for the promotion of bone health in conditions such as osteoporosis. Finally, there is ongoing research on the development of new BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties, which could further enhance the therapeutic potential of this class of compounds.
Conclusion
2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile is a promising small molecule inhibitor that has shown potent anti-tumor activity and immunomodulatory effects in preclinical studies. The compound is currently being evaluated in clinical trials for the treatment of various types of cancer, and there is ongoing research on its potential for the treatment of chronic inflammatory diseases and promotion of bone health. Further research is needed to fully understand the mechanism of action and potential applications of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile, as well as to develop new BTK inhibitors with improved properties.

Méthodes De Synthèse

The synthesis of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile involves several steps, starting with the reaction of 2-chloro-5-nitrobenzonitrile with 4-(2-methoxyphenoxy)methylphenol to obtain 2-(4-(2-methoxyphenoxy)methylphenylamino)-5-nitrobenzonitrile. This intermediate is then reacted with 3-ethyl-4-amino-5-mercapto-1,2,4-triazole to obtain the final product, 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile. The overall yield of the synthesis is around 25%.

Applications De Recherche Scientifique

2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. The compound has shown potent anti-tumor activity, both as a single agent and in combination with other chemotherapy drugs. In addition, 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.

Propriétés

Nom du produit

2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile

Formule moléculaire

C20H19N5O2S

Poids moléculaire

393.5 g/mol

Nom IUPAC

2-[[4-[(E)-(3-ethyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]-2-methoxyphenoxy]methyl]benzonitrile

InChI

InChI=1S/C20H19N5O2S/c1-3-19-23-24-20(28)25(19)22-12-14-8-9-17(18(10-14)26-2)27-13-16-7-5-4-6-15(16)11-21/h4-10,12H,3,13H2,1-2H3,(H,24,28)/b22-12+

Clé InChI

HGXKYDCRBDVJEW-WSDLNYQXSA-N

SMILES isomérique

CCC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3C#N)OC

SMILES

CCC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OCC3=CC=CC=C3C#N)OC

SMILES canonique

CCC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OCC3=CC=CC=C3C#N)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.